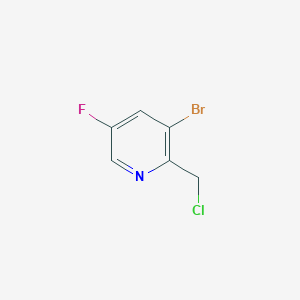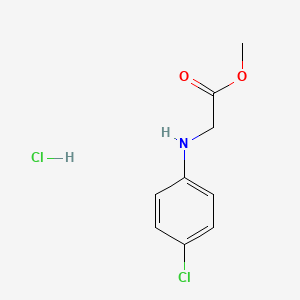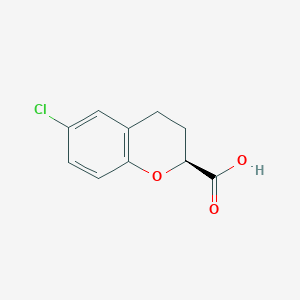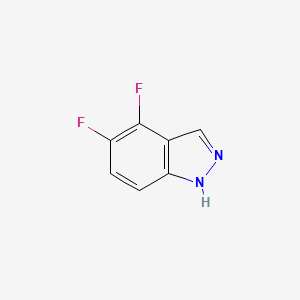
4,5-Difluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine atoms at the 4 and 5 positions of the indazole ring enhances its chemical properties, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and a suitable solvent, with the reaction being carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoroindazole oxides.
Reduction: Formation of difluoroindazole hydrides.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
4,5-Difluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1H-indazole: The parent compound without fluorine substitution.
4-Fluoro-1H-indazole: A similar compound with a single fluorine atom at the 4 position.
5-Fluoro-1H-indazole: A similar compound with a single fluorine atom at the 5 position.
Comparison: 4,5-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms, which significantly alters its chemical and biological properties compared to its mono-fluorinated counterparts. The dual fluorination enhances its stability, reactivity, and potential biological activity, making it a compound of particular interest in various fields of research .
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4,5-difluoro-1H-indazole |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) |
InChI Key |
FDEWPDUOITWJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


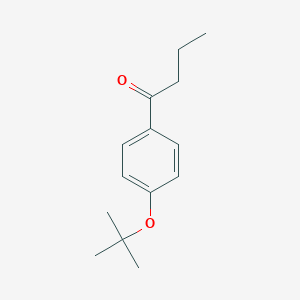
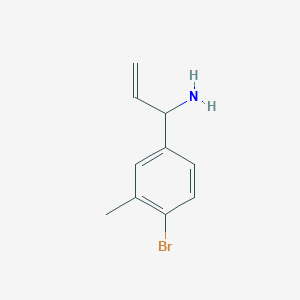
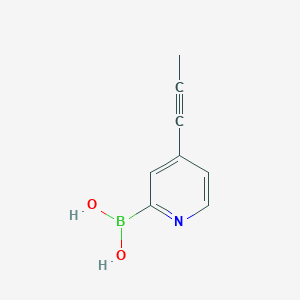

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
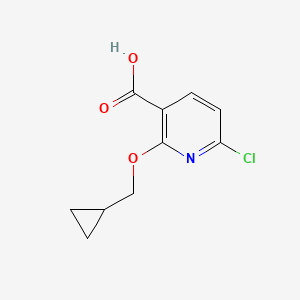
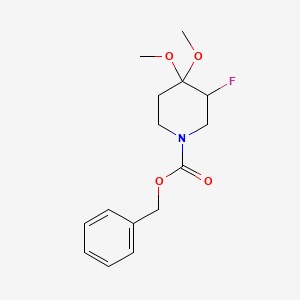
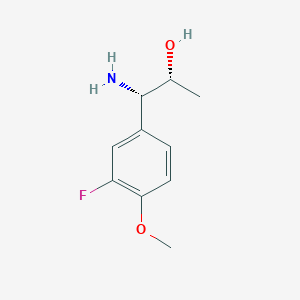
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

